![molecular formula C17H12BrN3O2S2 B14167031 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(2-methyl-4-thiazolyl)-1-(phenylsulfonyl)-](/img/structure/B14167031.png)
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(2-methyl-4-thiazolyl)-1-(phenylsulfonyl)-
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Overview
Description
The compound 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(2-methyl-4-thiazolyl)-1-(phenylsulfonyl)- is a heterocyclic molecule featuring a pyrrolo[2,3-b]pyridine core substituted with bromine at position 5, a 2-methyl-4-thiazolyl group at position 3, and a phenylsulfonyl protecting group at position 1. Its synthesis typically involves Suzuki-Miyaura cross-coupling reactions, as demonstrated in , where 5-bromo-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine reacts with boronic acid derivatives under palladium catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(2-methyl-4-thiazolyl)-1-(phenylsulfonyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: The initial step involves the construction of the pyrrolo[2,3-b]pyridine core through cyclization reactions. This can be achieved using starting materials such as 2-aminopyridine and α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Thiazole Formation: The thiazolyl group is introduced through a condensation reaction between a thioamide and an α-haloketone, followed by cyclization.
Sulfonylation: The phenylsulfonyl group is added via a sulfonylation reaction using reagents like phenylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(2-methyl-4-thiazolyl)-1-(phenylsulfonyl)- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation reactions to form sulfoxides or sulfones, and reduction reactions to remove the sulfonyl group.
Cyclization Reactions: The thiazolyl group can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions include substituted derivatives, oxidized or reduced forms of the compound, and cyclized heterocyclic compounds.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(2-methyl-4-thiazolyl)-1-(phenylsulfonyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(2-methyl-4-thiazolyl)-1-(phenylsulfonyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting signal transduction pathways involved in cell growth and proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
- Substituent Diversity: The target compound’s 3-(2-methyl-4-thiazolyl) group distinguishes it from derivatives with ethynyl (20a) or nitroethyl substituents.
- Sulfonyl vs. Non-Sulfonyl: The phenylsulfonyl group in the target compound and ’s derivative improves stability and solubility compared to non-sulfonyl analogs like 20a or 22 .
- Synthetic Efficiency : Alkylation (e.g., compound 22) achieves higher yields (75%) than cross-coupling methods (e.g., 36–51% for 21e and 20a) .
Electronic Effects:
- In contrast, ethynyl (20a) and nitroethyl groups () introduce π-conjugation or electron-withdrawing effects, respectively .
- Bromine at position 5 is a common feature in many analogs (e.g., 20a, 22), enabling halogen bonding or serving as a handle for functionalization .
Biological Activity
The compound 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(2-methyl-4-thiazolyl)-1-(phenylsulfonyl)- is a derivative of the pyrrolo[2,3-b]pyridine scaffold, which has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C12H10BrN3O2S
- SMILES : Cc1c[nH]c2c1cccc2Br
- IUPAC Name : 5-bromo-3-(2-methyl-4-thiazolyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
The biological activity of this compound is primarily attributed to its ability to inhibit specific signaling pathways involved in tumor growth and metastasis. One of the notable mechanisms includes:
- Inhibition of Fibroblast Growth Factor Receptors (FGFRs) : Research has shown that derivatives of pyrrolo[2,3-b]pyridine can inhibit FGFR signaling, which is crucial in various cancers. For instance, a related compound demonstrated IC50 values against FGFR1, FGFR2, and FGFR3 in the nanomolar range, indicating potent inhibitory activity .
Anticancer Properties
- Cell Proliferation Inhibition : The compound has been reported to inhibit cell proliferation in breast cancer cell lines (e.g., 4T1 cells) and induce apoptosis. This suggests a potential role in cancer therapy by targeting FGFR pathways .
- Migration and Invasion : The compound also significantly inhibits the migration and invasion capabilities of cancer cells, which are critical factors in cancer metastasis .
Other Biological Activities
- Phosphodiesterase Inhibition : Some derivatives within this chemical class have been evaluated for their ability to inhibit phosphodiesterase enzymes (e.g., PDE4B), which play a role in inflammatory responses and other cellular processes. For example, a related compound showed selective inhibition against PDE4B with promising pharmacological profiles .
Case Studies and Research Findings
Properties
Molecular Formula |
C17H12BrN3O2S2 |
---|---|
Molecular Weight |
434.3 g/mol |
IUPAC Name |
4-[1-(benzenesulfonyl)-5-bromopyrrolo[2,3-b]pyridin-3-yl]-2-methyl-1,3-thiazole |
InChI |
InChI=1S/C17H12BrN3O2S2/c1-11-20-16(10-24-11)15-9-21(17-14(15)7-12(18)8-19-17)25(22,23)13-5-3-2-4-6-13/h2-10H,1H3 |
InChI Key |
AMEAZKWXXIJCBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C2=CN(C3=C2C=C(C=N3)Br)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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